molecular formula C22H24N4O2 B11515185 N,N-diethyl-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide

N,N-diethyl-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11515185
M. Wt: 376.5 g/mol
InChI Key: GFTAZVBXYXHEES-UHFFFAOYSA-N
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Description

N,N-DIETHYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone. The subsequent steps involve the introduction of the phenyl group and the benzamide moiety through various substitution reactions. The final step includes the N,N-diethylation of the amide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process would include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-DIETHYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylbenzamide: Known for its use as an insect repellent.

    N,N-Dimethylbenzamide: Similar structure but with different substituents, leading to different chemical properties.

Uniqueness

N,N-DIETHYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N,N-diethyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-4-25(5-2)22(28)19-15-23-26(18-9-7-6-8-10-18)20(19)24-21(27)17-13-11-16(3)12-14-17/h6-15H,4-5H2,1-3H3,(H,24,27)

InChI Key

GFTAZVBXYXHEES-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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